

SGC-iMLLT: A Technical Guide to its Primary Protein Targets and Binding Affinity

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Compound of Interest

Compound Name: SGC-iMLLT

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary protein targets of **SGC-iMLLT**, a first-in-class chemical probe, and its binding affinity. It is designed to offer an in-depth resource for researchers and professionals in the fields of epigenetics and drug discovery.

SGC-iMLLT is a potent and selective inhibitor of the YEATS domain-containing proteins MLLT1 (also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3).^{[1][2][3][4]} These proteins are critical readers of post-translational lysine modifications on histone tails, playing a key role in the regulation of gene transcription. Dysregulation of MLLT1 and MLLT3 has been implicated in the development and progression of various cancers, particularly acute myeloid leukemia (AML).^{[4][5]} **SGC-iMLLT** serves as a valuable tool for investigating the biological functions of these proteins and exploring their therapeutic potential.

Primary Protein Targets and Binding Affinity

SGC-iMLLT exhibits high-affinity binding to the YEATS domains of both MLLT1 and MLLT3. The following tables summarize the quantitative data regarding its binding affinity and inhibitory activity.

Table 1: Binding Affinity of **SGC-iMLLT** for MLLT1 and MLLT3 YEATS Domains

Target Protein	Binding Constant (Kd)	Assay Method
MLLT1 (ENL/YEATS1)	129 nM (0.129 μ M)[1][3][6][7]	Isothermal Titration Calorimetry (ITC)[7]
MLLT3 (AF9/YEATS3)	77 nM (0.077 μ M)[1][3][6]	Not Specified in search results

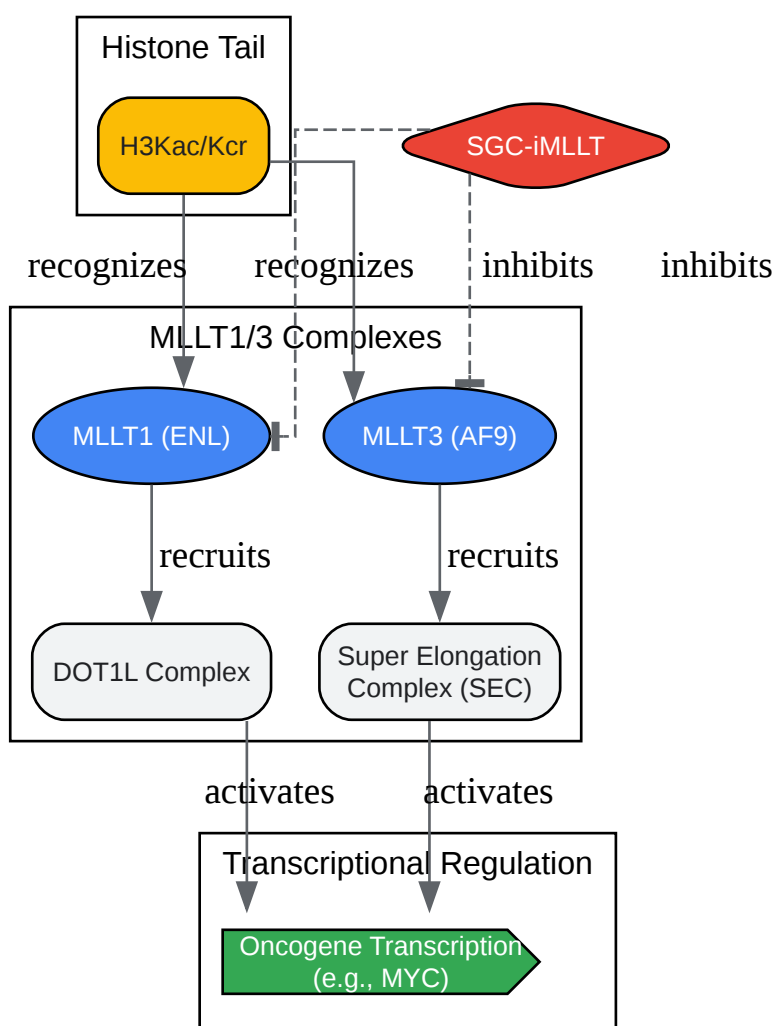
Table 2: Inhibitory Activity of **SGC-iMLLT**

Target/Interaction	IC50	Assay Method
MLLT1/3 - Histone Interaction	0.26 μ M[1]	Not Specified in search results
MLLT1 YEATS Domain	260 nM[7]	AlphaScreen[7]
MLLT3 - Histone H3.3 Interaction	400 nM[3]	Reporter Assay[3]

SGC-iMLLT demonstrates remarkable selectivity for MLLT1 and MLLT3 over other human YEATS domain-containing proteins, YEATS2 and YEATS4, with IC50 values greater than 10 μ M for the latter.[3][7] Furthermore, it shows excellent selectivity against a broad panel of 48 bromodomains.[3][4][7]

Signaling Pathway Context

MLLT1 and MLLT3 are integral components of distinct transcriptional regulatory complexes. MLLT1 is frequently associated with the histone methyltransferase DOT1L, while MLLT3 is a key subunit of the super elongation complex (SEC).[4][5] By binding to acetylated and crotonylated lysine residues on histone tails, MLLT1 and MLLT3 recruit these complexes to specific chromatin regions, leading to the activation of target gene expression. In certain cancers, the aberrant activity of these complexes, driven by MLLT1 or MLLT3, promotes the expression of oncogenes such as MYC.[3] **SGC-iMLLT**'s inhibition of the MLLT1/3 YEATS domains disrupts these interactions, thereby downregulating the expression of tumorigenic genes.



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*MLLT1/3 Signaling Pathway Inhibition by **SGC-iMLLT**.*

Experimental Protocols

The binding affinity and cellular target engagement of **SGC-iMLLT** have been characterized using a variety of robust experimental methodologies.

1. Isothermal Titration Calorimetry (ITC) ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.

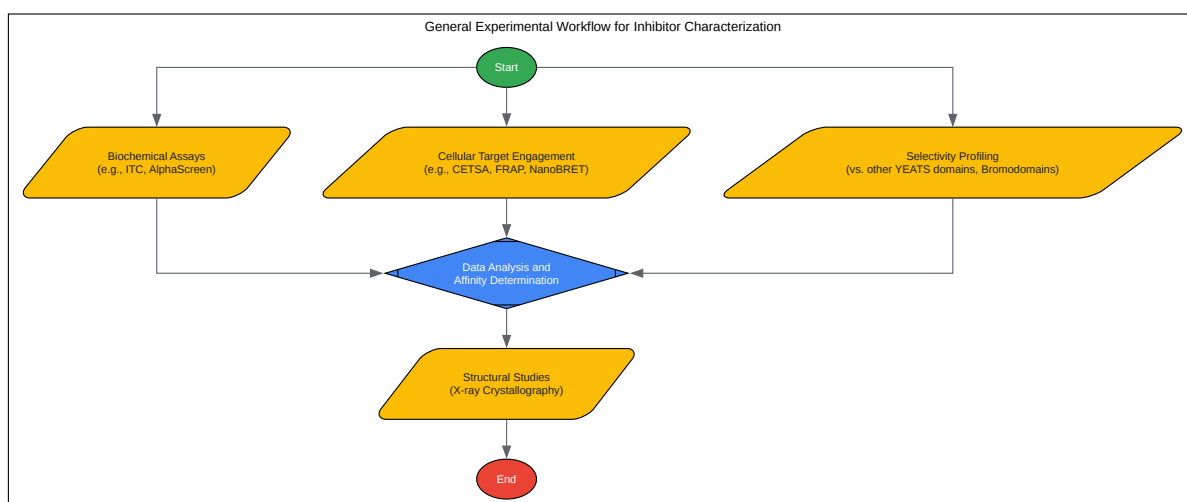
- Principle: A solution of **SGC-iMLLT** is titrated into a sample cell containing the purified MLLT1 YEATS domain protein. The heat released or absorbed upon binding is measured directly.

- Methodology:
 - Purified MLLT1 YEATS domain protein is placed in the sample cell of the calorimeter.
 - A concentrated solution of **SGC-iMLLT** is loaded into the injection syringe.
 - A series of small, sequential injections of **SGC-iMLLT** into the protein solution are performed.
 - The heat change associated with each injection is measured.
 - The resulting data are fitted to a binding model to determine the dissociation constant (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) AlphaScreen is a bead-based assay used to study biomolecular interactions in a high-throughput format.

- Principle: Donor and acceptor beads are coated with molecules that can interact. When in close proximity (due to the binding of **SGC-iMLLT**'s target and its binding partner), a cascade of chemical reactions is initiated by laser excitation of the donor bead, leading to a luminescent signal from the acceptor bead. **SGC-iMLLT** competes with the natural ligand, disrupting the interaction and reducing the signal.
- Methodology:
 - Biotinylated histone peptides (the natural ligands of MLLT1/3) are bound to streptavidin-coated donor beads.
 - GST-tagged MLLT1 or MLLT3 YEATS domains are bound to anti-GST antibody-coated acceptor beads.
 - The donor and acceptor bead complexes are incubated with varying concentrations of **SGC-iMLLT**.
 - The mixture is illuminated at 680 nm, and the luminescent signal at 520-620 nm is measured.

- The IC₅₀ value is determined by plotting the signal intensity against the inhibitor concentration.



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*Workflow for **SGC-iMLLT** Characterization.*

3. Cellular Thermal Shift Assay (CETSA) CETSA is used to verify target engagement in a cellular environment.[4]

- Principle: The binding of a ligand, such as **SGC-iMLLT**, can stabilize its target protein, leading to an increase in the protein's melting temperature.
- Methodology:
 - Cells are treated with **SGC-iMLLT** or a vehicle control.
 - The treated cells are heated to a range of temperatures.
 - The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins.
 - The amount of soluble MLLT1 or MLLT3 at each temperature is quantified by Western blotting or other methods.
 - A shift in the melting curve in the presence of **SGC-iMLLT** indicates target engagement.

4. Fluorescence Recovery After Photobleaching (FRAP) FRAP is a microscopy technique used to study the dynamics of fluorescently labeled molecules in living cells, providing evidence of target engagement.[\[4\]](#)[\[5\]](#)

- Principle: In cells expressing GFP-tagged MLLT1 or MLLT3, the binding of **SGC-iMLLT** can alter the protein's mobility within the nucleus.
- Methodology:
 - Cells are transfected with a plasmid encoding GFP-tagged MLLT1 or MLLT3.
 - A specific region of the nucleus is photobleached using a high-intensity laser.
 - The rate of fluorescence recovery in the bleached area is monitored over time as unbleached GFP-tagged proteins move into the region.
 - Changes in the recovery kinetics in the presence of **SGC-iMLLT** can indicate an alteration of the protein's interactions and cellular localization.

5. NanoBRET (Bioluminescence Resonance Energy Transfer) Assay The NanoBRET assay is a proximity-based method to quantify molecular interactions in living cells.[\[4\]](#)[\[5\]](#)

- Principle: MLLT1 or MLLT3 is fused to a NanoLuc luciferase, and a fluorescently labeled tracer that binds to the YEATS domain is added to the cells. In the absence of an inhibitor, the tracer binds to the YEATS domain, bringing the fluorophore into close proximity with the luciferase and allowing for BRET to occur. **SGC-iMLLT** competes with the tracer for binding, reducing the BRET signal.
- Methodology:
 - Cells are engineered to express MLLT1 or MLLT3 fused to NanoLuc.
 - The cells are treated with a fluorescent tracer and varying concentrations of **SGC-iMLLT**.
 - The luciferase substrate is added, and both the luciferase and fluorophore emissions are measured.
 - The BRET ratio is calculated, and the IC50 for the displacement of the tracer by **SGC-iMLLT** is determined.

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